(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
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Overview
Description
®-tert-Butyl (2-oxoazepan-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-oxoazepan-3-yl)carbamate typically involves the reaction of ®-tert-butyl 2-oxoazepan-3-ylcarbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate and a suitable azepane derivative .
Industrial Production Methods
Industrial production of ®-tert-Butyl (2-oxoazepan-3-yl)carbamate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (2-oxoazepan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
®-tert-Butyl (2-oxoazepan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (2-oxoazepan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-oxoazepan-3-yl)carbamate: A non-chiral version of the compound.
tert-Butyl (2-oxoazepan-3-yl)carbamate derivatives: Compounds with different substituents on the azepane ring.
Uniqueness
®-tert-Butyl (2-oxoazepan-3-yl)carbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. This makes it valuable in asymmetric synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNKAUJTJFUMG-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373517 |
Source
|
Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106691-72-9 |
Source
|
Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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